

Investigating the Cellular Effects of PF-431396: An In-depth Technical Guide

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Compound of Interest

Compound Name: PF-431396

Cat. No.: B1679699

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Abstract

PF-431396 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates high affinity for Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2][3][4] These non-receptor tyrosine kinases are critical mediators of signal transduction downstream of integrins and growth factor receptors, playing pivotal roles in cell adhesion, migration, proliferation, and survival.[5][6] Dysregulation of the FAK/PYK2 signaling axis is implicated in the progression of various solid tumors and inflammatory diseases. This technical guide provides a comprehensive overview of the cellular effects of **PF-431396**, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling pathways and workflows.

Mechanism of Action and Kinase Selectivity

PF-431396 exerts its biological effects through the competitive inhibition of FAK and PYK2. By binding to the ATP-binding pocket of these kinases, it blocks their catalytic activity, thereby preventing the autophosphorylation and subsequent phosphorylation of downstream substrates.[3]

Table 1: Inhibitory Activity of PF-431396 against Primary Targets

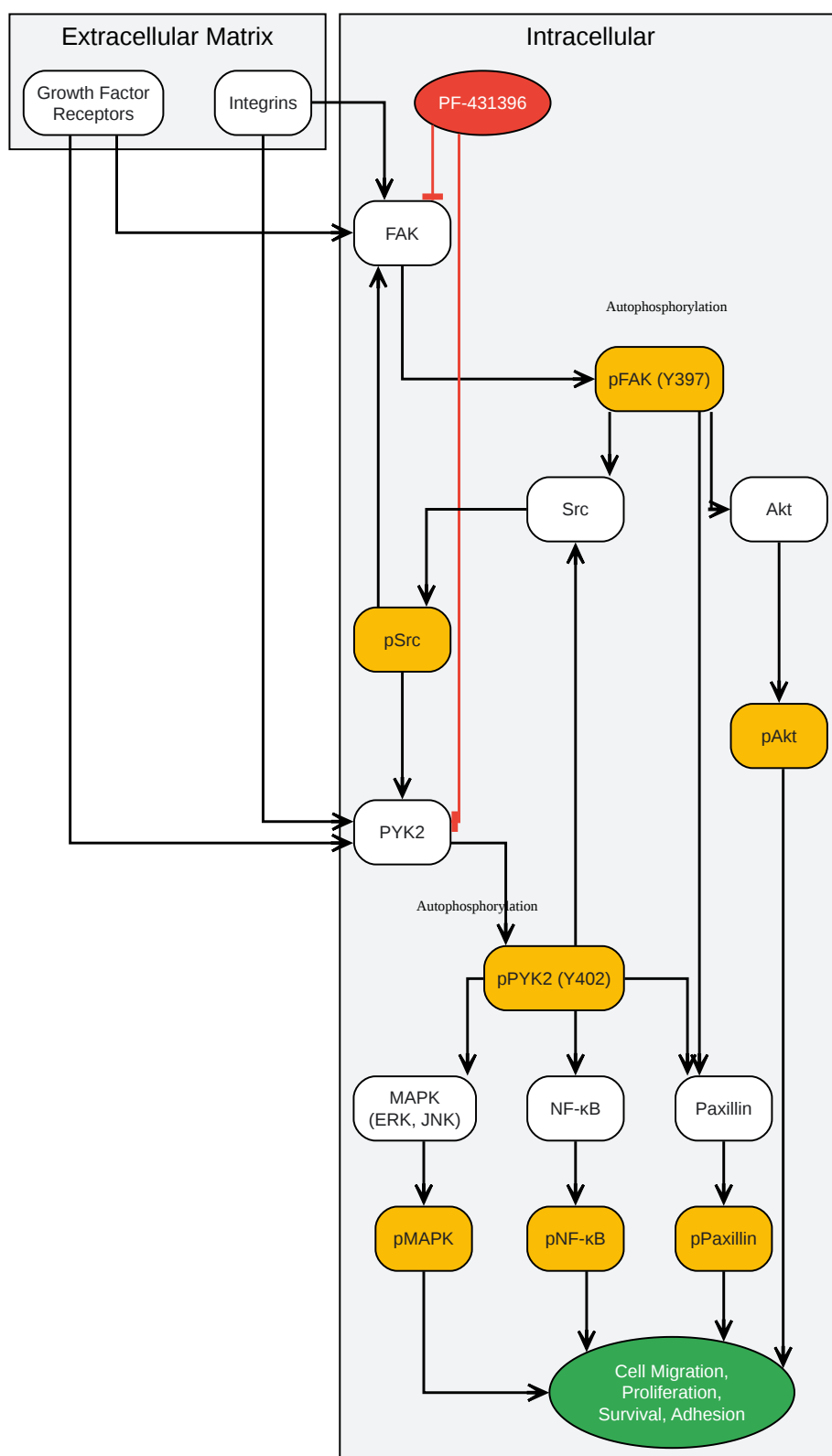
Target	IC50 (nM)	Binding Affinity (Kd, nM)	Reference(s)
Focal Adhesion Kinase (FAK)	2	Not Reported	[1] [2] [4] [7]
Proline-rich Tyrosine Kinase 2 (PYK2)	11	Not Reported	[1] [2] [4] [7]
Bromodomain-containing protein 4 (BRD4)	Not Reported	445	[2]

While **PF-431396** is a potent dual inhibitor of FAK and PYK2, it also exhibits activity against other kinases at higher concentrations. A kinase selectivity screen revealed that at a concentration of 10 μ M, **PF-431396** inhibited more than half of the kinases in a diverse panel by over 50%.[\[1\]](#) Notably, greater than 90% inhibition was observed for JAK3, TrkA, and Aurora A (Aur2) at a concentration of 1 μ M.[\[1\]](#) This broader selectivity profile should be considered when interpreting experimental results.

Effects on Intracellular Signaling

The inhibition of FAK and PYK2 by **PF-431396** leads to a dose-dependent reduction in their phosphorylation, which subsequently impacts downstream signaling pathways crucial for various cellular functions.

Diagram 1: FAK/PYK2 Signaling Pathway Inhibition by PF-431396



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Caption: Inhibition of FAK and PYK2 by **PF-431396**.

Table 2: Dose-Dependent Inhibition of PYK2 Phosphorylation and Downstream Effects in RAW 264.7 Macrophages

PF-431396 Concentration (μM)	Inhibition of pPYK2 (Y402)	Reduction in TNFα Secretion	Reference(s)
1	Not significant	Not significant	[5] [8]
5	Significant	15- to 40-fold reduction	[5] [8]
10	Significant	15- to 40-fold reduction	[5] [8]

Data from adherent-invasive Escherichia coli (AIEC)-infected RAW 264.7 cells.

Studies have also shown that **PF-431396** inhibits the phosphorylation of FAK and its downstream targets, Paxillin and Akt.[\[2\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)

Cellular Effects of PF-431396

The modulation of FAK/PYK2 signaling by **PF-431396** translates into a range of observable cellular effects, including inhibition of cell proliferation, migration, invasion, and adhesion.

Table 3: Effects of PF-431396 on Cell Proliferation

Cell Line	Assay	Concentration	Observed Effect	Reference(s)
BT-20 (Breast Cancer)	MTT Assay	IC50 = 6.2 μM	Inhibition of cell growth	[2]
Glioblastoma Cells	Not Specified	Not Specified	Proliferative arrest	[11] [12] [13]
MV4-11R (Midostaurin-resistant AML)	MTS Assay	Not Specified	Synergistic antiproliferative effect with Midostaurin	[14]

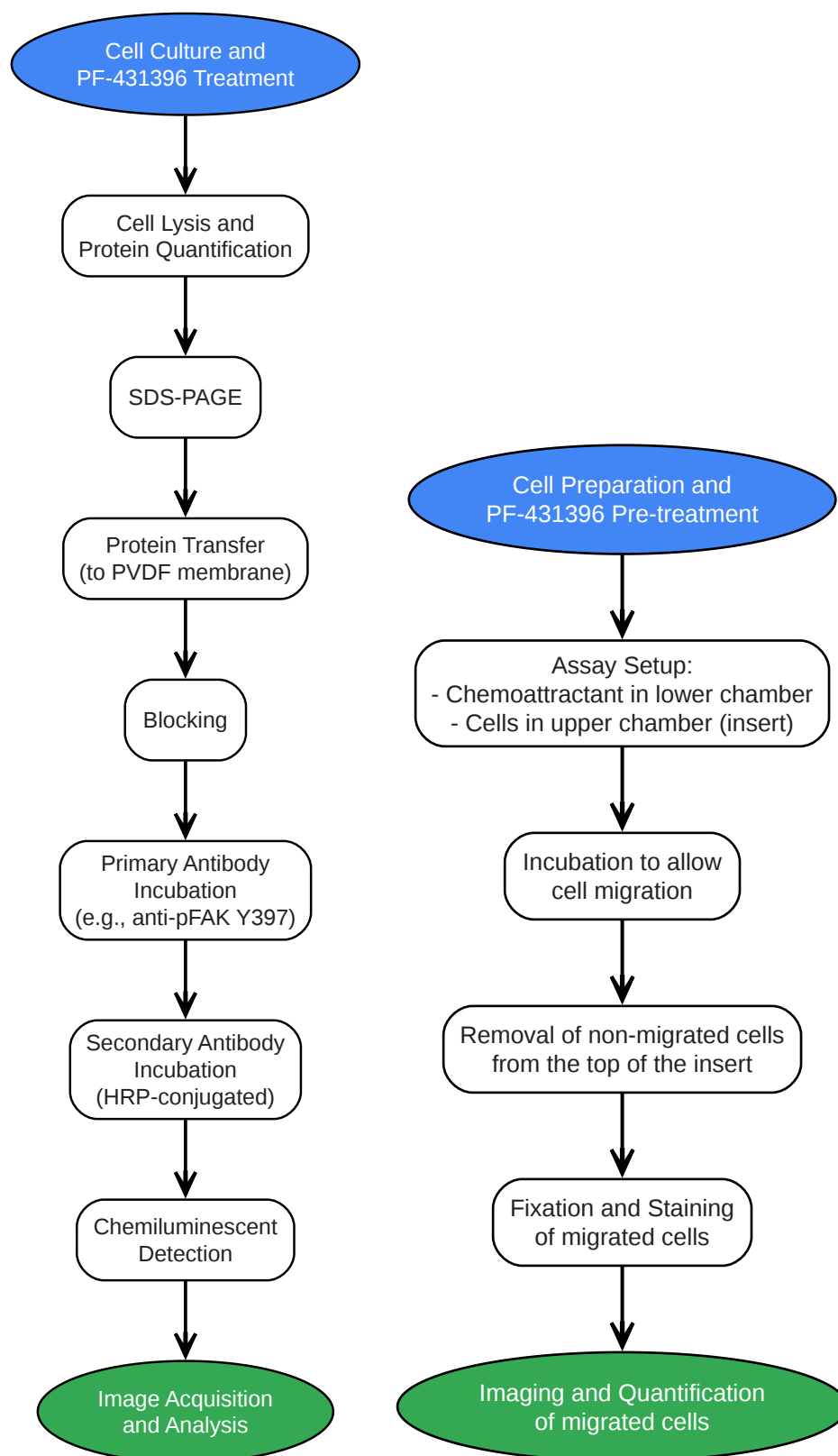
Table 4: Effects of PF-431396 on Cell Migration and Adhesion

Cell Line	Assay	Concentration	Observed Effect	Reference(s)
A20 (B-cell lymphoma)	Spreading Assay	Not Specified	Blocks B cell spreading	[7]
MV4-11R (Midostaurin-resistant AML)	Transwell Migration Assay	300 nM	Reversion of enhanced migration	[14]
MV4-11 (AML)	Adhesion Assay	Dose-dependent	Decreased cell adhesion	[14]
Human Aortic Endothelial Cells (HAoECs)	Transmigration Assay	2.5 μ M	Reduced monocyte transmigration	[15]

Experimental Protocols

Western Blotting for Phospho-FAK/PYK2

This protocol is for the detection of phosphorylated FAK (pFAK Y397) or PYK2 (pPYK2 Y402) in cell lysates following treatment with **PF-431396**.



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